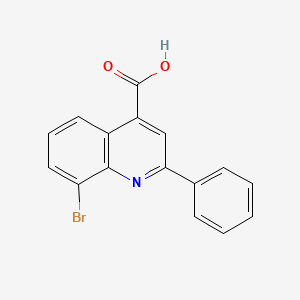

8-Bromo-2-phenylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10BrNO2 and a molecular weight of 328.16 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 8-Bromo-2-phenylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-phenylquinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete bromination.

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

8-Bromo-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline-4-carboxylic acid derivatives. Reduction reactions can also be performed to modify the quinoline ring structure.

Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce aryl or vinyl groups at the bromine position, utilizing palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

8-Bromo-2-phenylquinoline-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including histone deacetylase inhibitors for cancer treatment.

Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and light-emitting materials.

Biological Studies: It serves as a probe molecule for studying enzyme interactions and cellular pathways.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of histone deacetylases, enzymes that regulate gene expression by removing acetyl groups from histone proteins . This inhibition can lead to changes in chromatin structure and gene expression, ultimately affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds to 8-Bromo-2-phenylquinoline-4-carboxylic acid include:

2-Phenylquinoline-4-carboxylic acid: Lacks the bromine substituent but shares the quinoline core structure.

8-Chloro-2-phenylquinoline-4-carboxylic acid: Contains a chlorine atom instead of bromine, offering different reactivity and properties.

8-Iodo-2-phenylquinoline-4-carboxylic acid: Features an iodine atom, which can be used for further functionalization through coupling reactions.

The uniqueness of this compound lies in its bromine substituent, which provides specific reactivity for substitution and coupling reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

8-Bromo-2-phenylquinoline-4-carboxylic acid (8-BPQA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 8-BPQA, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

8-BPQA has a distinctive quinoline structure, which contributes to its biological activity. The presence of the bromine atom and the carboxylic acid functional group enhances its interaction with biological targets.

Chemical Formula: C10H6BrN1O2

Molecular Weight: 256.06 g/mol

Antibacterial Activity

Research has demonstrated that 8-BPQA exhibits significant antibacterial properties against various pathogenic bacteria. A study synthesized several derivatives of quinoline-4-carboxylic acid, including 8-BPQA, and evaluated their antibacterial efficacy.

Table 1: Antibacterial Activity of 8-BPQA Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.125 mg/mL |

| Escherichia coli | 0.250 mg/mL | |

| Klebsiella pneumoniae | 0.0625 mg/mL | |

| Pseudomonas aeruginosa | 0.500 mg/mL |

The results indicate that 8-BPQA is particularly effective against Staphylococcus aureus and Klebsiella pneumoniae, with low MIC values suggesting potent antibacterial activity .

Anticancer Properties

In addition to its antibacterial effects, 8-BPQA has shown potential as an anticancer agent. Research indicates that compounds with a quinoline scaffold can inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of 8-BPQA on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that:

- IC50 values for HeLa cells were found to be approximately 50 µM .

- For MCF-7 cells, the IC50 was around 40 µM , indicating a robust anticancer effect .

Table 2: Cytotoxicity of 8-BPQA on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| MCF-7 | 40 |

The mechanism by which 8-BPQA exerts its biological effects involves several pathways:

- DNA Gyrase Inhibition: Quinoline derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

- HDAC Inhibition: Some studies suggest that derivatives of quinoline can act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell growth regulation .

Properties

Molecular Formula |

C16H10BrNO2 |

|---|---|

Molecular Weight |

328.16 g/mol |

IUPAC Name |

8-bromo-2-phenylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H10BrNO2/c17-13-8-4-7-11-12(16(19)20)9-14(18-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,19,20) |

InChI Key |

FPYDZTQBMQOCTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.